N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)butyramide
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Overview
Description
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)butyramide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromine atom attached to the thiophene ring, which is further connected to a thiazole ring and a butyramide group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)butyramide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. This reaction forms the thiazole ring through cyclization.
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: The brominated thiophene is then coupled with the thiazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups
Reduction: Formation of alcohols or amines
Substitution: Formation of new derivatives with different substituents on the thiophene ring
Scientific Research Applications
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer properties. Studies have shown that thiazole derivatives can inhibit the growth of cancer cells by interfering with specific cellular pathways.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(5-bromo-4-(5-bromo-thiophen-2-yl)-thiazol-2-yl)-acetamide
- N-(4-thiophen-2-yl-thiazol-2-yl)-acetamide
Uniqueness
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)butyramide is unique due to the presence of the butyramide group, which can enhance its biological activity and solubility. The bromine atom on the thiophene ring also contributes to its distinct reactivity and potential for further functionalization .
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS2/c1-2-3-10(15)14-11-13-7(6-16-11)8-4-5-9(12)17-8/h4-6H,2-3H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOGQSBIUPCVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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